1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a hydroxy-phenylethyl group. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
In industrial settings, the synthesis of pyrrolidin-2-ones often involves the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams . These methods are chosen based on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The hydroxy-phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the stereochemistry of the pyrrolidinone ring and the spatial orientation of its substituents . These factors affect the binding mode to enantioselective proteins, leading to different biological profiles.
Comparison with Similar Compounds
1-(2-Hydroxy-1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A simpler derivative without the hydroxy-phenylethyl group.
Pyrrolidine-2,5-dione: A compound with an additional carbonyl group at the 5-position.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(2-hydroxy-1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2 |
InChI Key |
BXYMIOKDTRBTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.